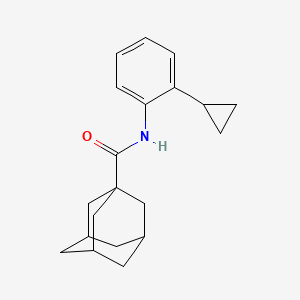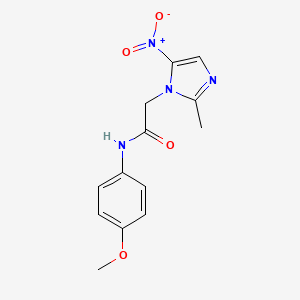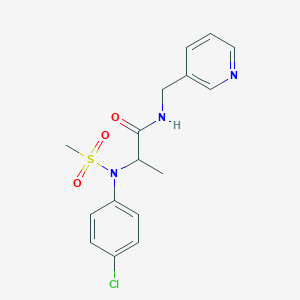
N-(2-cyclopropylphenyl)-1-adamantanecarboxamide
Übersicht
Beschreibung
N-(2-cyclopropylphenyl)-1-adamantanecarboxamide, also known as ACPA, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It is a potent and selective agonist for the cannabinoid receptor type 1 (CB1) and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2-cyclopropylphenyl)-1-adamantanecarboxamide exerts its effects by binding to the CB1 receptor, which is primarily located in the central nervous system. This receptor is involved in the regulation of various physiological processes such as pain perception, appetite, mood, and memory. N-(2-cyclopropylphenyl)-1-adamantanecarboxamide acts as a potent agonist of the CB1 receptor, leading to the activation of downstream signaling pathways that result in its biological effects.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-1-adamantanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have analgesic effects in various pain models, including inflammatory and neuropathic pain. N-(2-cyclopropylphenyl)-1-adamantanecarboxamide has also been shown to have anxiolytic effects in animal models of anxiety. In addition, it has been found to have anti-inflammatory effects in various inflammatory models. N-(2-cyclopropylphenyl)-1-adamantanecarboxamide has also been shown to have neuroprotective effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-cyclopropylphenyl)-1-adamantanecarboxamide in lab experiments include its potency and selectivity for the CB1 receptor, which allows for specific modulation of this receptor's activity. N-(2-cyclopropylphenyl)-1-adamantanecarboxamide is also stable and can be easily synthesized in large quantities. However, the limitations of using N-(2-cyclopropylphenyl)-1-adamantanecarboxamide include its potential toxicity and the lack of knowledge about its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyclopropylphenyl)-1-adamantanecarboxamide. One area of interest is the development of more potent and selective CB1 receptor agonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-(2-cyclopropylphenyl)-1-adamantanecarboxamide in various disease models. Further studies are also needed to determine the long-term effects and potential toxicity of N-(2-cyclopropylphenyl)-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropylphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pain management. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. N-(2-cyclopropylphenyl)-1-adamantanecarboxamide has also been investigated for its potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-cyclopropylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-19(21-18-4-2-1-3-17(18)16-5-6-16)20-10-13-7-14(11-20)9-15(8-13)12-20/h1-4,13-16H,5-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJVFIGNWAAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-cyclohexyl-1-piperazinyl)propyl]-N'-[4-(methylthio)phenyl]urea](/img/structure/B4165569.png)
![N-[1,1-bis(trifluoromethyl)propyl]-2-(4-fluorobenzoyl)hydrazinecarboxamide](/img/structure/B4165571.png)
![2-[(2-methoxyethyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4165585.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B4165596.png)

![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4165613.png)
![1-(4-methylbenzyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4165620.png)

![8,8-dimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4165640.png)
![2-(4-biphenylyloxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4165646.png)

![N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4165661.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165668.png)
![4-(1-naphthylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4165679.png)